1,2-Dihydro-2,6-naphthyridin-3(4H)-one
Overview
Description
1,2-Dihydro-2,6-naphthyridin-3(4H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2,6-naphthyridin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2,6-naphthyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2,6-naphthyridin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine: A parent compound with similar structural features.
Quinolone: Another heterocyclic compound with similar biological activities.
Pyridine: A simpler heterocyclic compound that serves as a building block for more complex structures.
Uniqueness
1,2-Dihydro-2,6-naphthyridin-3(4H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,4-dihydro-1H-2,6-naphthyridin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOASSQTDFEUJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488376 | |
Record name | 1,4-Dihydro-2,6-naphthyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70488376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37125-44-3 | |
Record name | 1,4-Dihydro-2,6-naphthyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70488376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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